Rosmaricine
Description
Contextualization within Rosmarinus officinalis L. Chemical Profile
The chemical composition of Rosmarinus officinalis L. is complex and has been the subject of extensive research. The plant is a rich source of a variety of phytochemicals, which are broadly categorized into volatile and non-volatile compounds. The volatile fraction, which constitutes the essential oil, is primarily composed of monoterpenes such as 1,8-cineole, camphor, and α-pinene. These compounds are largely responsible for the characteristic aroma of rosemary.
| Compound Class | Key Examples in Rosmarinus officinalis L. |
| Phenolic Diterpenes | Carnosic acid, Carnosol (B190744), Rosmanol (B1679572) |
| Phenolic Acids | Rosmarinic acid, Caffeic acid |
| Flavonoids | Genkwanin, Luteolin, Apigenin |
| Essential Oils (Monoterpenes) | 1,8-Cineole, Camphor, α-Pinene, Borneol |
| Triterpenes | Ursolic acid, Oleanolic acid |
It is within this complex chemical landscape that rosmaricine is situated, not as a naturally occurring component, but as a product of chemical transformation during extraction.
Distinction from Naturally Occurring Diterpenes and Phenolic Acids
A crucial point of distinction for this compound is that it is not biosynthesized by the rosemary plant itself. Instead, it is considered an alkaloidal artifact. mdpi.com This means it is formed through a chemical reaction involving naturally occurring precursors during the extraction process. Specifically, this compound is a diterpenoid amino compound that is formed when dried leaves of Rosmarinus officinalis L. are treated with ammonia (B1221849) in the presence of air. mdpi.com The ammonia is often used in the process of liberating basic compounds presumed to be present in the plant extract.
The formation of this compound involves a complex reaction between oxidation derivatives of carnosic acid and ammonia. mdpi.com Carnosic acid, a major natural diterpene in rosemary, is susceptible to oxidation, which can lead to the formation of compounds like carnosol. When ammonia is introduced during extraction, it can react with these oxidized forms of carnosic acid to produce the aminoditerpene, this compound.
This origin story clearly separates this compound from the naturally occurring diterpenes and phenolic acids in rosemary. While it shares a structural similarity with diterpenes like carnosol and rosmanol, its defining feature is the incorporation of an amino group, which is not a characteristic of the major phytochemicals in the plant. mdpi.com The table below highlights the key distinctions:
| Feature | This compound | Naturally Occurring Diterpenes (e.g., Carnosic Acid) | Naturally Occurring Phenolic Acids (e.g., Rosmarinic Acid) |
| Origin | Artifact of extraction (reaction with ammonia) | Biosynthesized by the plant | Biosynthesized by the plant |
| Chemical Class | Diterpene lactone, Alkaloidal compound | Phenolic diterpene | Phenolic acid (an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid) |
| Key Functional Group | Contains an amino group | Contains hydroxyl groups on an aromatic ring | Contains carboxylic acid and multiple hydroxyl groups |
| Presence in Untreated Plant | Absent | Present | Present |
Significance as a Compound of Academic Research Interest
The fact that this compound is an artifact of a chemical process does not diminish its scientific interest. On the contrary, its unique structure, derived from a well-known natural product, has made it a target for further chemical and biological investigation. The primary area of academic research interest in this compound lies in its potential as a scaffold for the synthesis of new derivatives with therapeutic applications.
A notable example of this is in the field of anticancer research. Given that naturally occurring diterpenes from rosemary, such as carnosol and rosmanol, have demonstrated antioxidant and antiproliferative activities, researchers have explored whether this compound and its derivatives might exhibit similar or enhanced properties. mdpi.com A 2020 study detailed the synthesis of three new derivatives of this compound by condensing its amino group with sulfur-containing carboxylic acids. mdpi.com
The rationale behind this research is the growing interest in terpenoid compounds as potential antitumor drugs. The study investigated the ability of these new this compound derivatives to inhibit transcription factors involved in cancer cell proliferation, such as STAT-3 and NF-κB. The findings indicated that both this compound and its synthesized derivatives were capable of inhibiting the proliferation of a human colon cancer cell line (HCT-116) in vitro, with IC50 values in the micromolar range. mdpi.com Furthermore, the derivatives showed the ability to selectively bind to the STAT-3 SH2 domain and inhibit NF-κB transcriptional activity. mdpi.com
These results underscore the potential of this compound as a lead compound for the development of new multitarget anticancer agents. mdpi.com The academic interest, therefore, is not in its natural occurrence, but in its value as a starting material for medicinal chemistry, leveraging its unique structure derived from a readily available natural source.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3650-11-1 |
|---|---|
Molecular Formula |
C20H27NO4 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
8-amino-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one |
InChI |
InChI=1S/C20H27NO4/c1-9(2)10-8-11-12(15(23)14(10)22)20-7-5-6-19(3,4)17(20)16(13(11)21)25-18(20)24/h8-9,13,16-17,22-23H,5-7,21H2,1-4H3 |
InChI Key |
NFXKGLBUURRKEA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)N)O)O |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)N)O)O |
melting_point |
199-200°C |
physical_description |
Solid |
Synonyms |
osmaricine rosmaricine hydrochloride |
Origin of Product |
United States |
Origin and Formation of Rosmaricine As an Artifact
Context of Formation from Rosmarinus officinalis L. Treatment
Rosmaricine is not a naturally occurring alkaloid within the rosemary plant but rather an artifact that emerges from the manipulation of the plant's extracts. Its formation is intricately linked to the methods used to isolate and purify compounds from Rosmarinus officinalis L. The presence of this compound was initially a source of confusion, leading to its classification as an alkaloid. However, subsequent research, notably the work of Wenkert et al. in 1965, revealed its true nature as a product of the chemical alteration of native rosemary constituents during processing.
The conditions of extraction and purification play a pivotal role in the generation of this compound. The use of specific solvents and reagents, particularly in the presence of ammonia (B1221849), can trigger a cascade of reactions that transform the natural compounds present in rosemary into this artifactual derivative. This underscores the importance of understanding the chemistry of natural product isolation to distinguish between genuine plant metabolites and compounds formed as a result of the experimental procedures.
Chemical Precursors: Oxidation Derivatives of Carnosic Acid
The primary precursor to this compound is carnosic acid, a phenolic diterpene that is one of the most abundant and potent antioxidants in rosemary. Carnosic acid is inherently unstable and highly susceptible to oxidation, a process that is readily initiated upon exposure to air and light, especially during extraction.
The oxidation of carnosic acid yields a variety of derivatives, which serve as the direct precursors to this compound. Among the key oxidation products are carnosol (B190744) and various quinone intermediates. These compounds are themselves bioactive but also represent a critical branching point in the chemical pathway that can lead to the formation of this compound under specific conditions. The transformation of the catechol moiety of carnosic acid into a quinone is a pivotal step in this process.
Interactive Table: Key Precursors in this compound Formation
| Compound Name | Chemical Class | Role in this compound Formation |
| Carnosic Acid | Phenolic Diterpene | Primary precursor, undergoes oxidation |
| Carnosol | Diterpene Lactone | Oxidation product of carnosic acid |
| Carnosic Acid Quinone | Diterpene Quinone | Key intermediate in the oxidative pathway |
Role of Ammonia in this compound Formation
The presence of ammonia is a critical factor in the conversion of carnosic acid's oxidation products into this compound. During the extraction and purification of rosemary constituents, ammonia or ammoniacal solutions are sometimes employed for various purposes, such as pH adjustment or as part of a separation process.
It is in this ammoniacal environment that the nitrogen atom is introduced into the diterpene structure, a defining feature of this compound. The ammonia molecule acts as a nucleophile, attacking the electrophilic centers of the oxidized carnosic acid derivatives, specifically the quinone intermediates. This reaction leads to the formation of a new carbon-nitrogen bond and initiates the subsequent intramolecular rearrangements that culminate in the stable lactone structure of this compound. The use of ammonia, therefore, is not merely incidental but is the key reagent that diverts the chemical pathway from the formation of other carnosic acid derivatives towards the synthesis of this specific artifact.
Proposed Reaction Mechanisms of Artifact Formation
The formation of this compound from carnosic acid in the presence of oxygen and ammonia can be conceptualized through a multi-step reaction mechanism. While the precise, detailed mechanism is complex and may involve several transient intermediates, a plausible pathway can be outlined based on established chemical principles.
Oxidation of Carnosic Acid: The process begins with the oxidation of the catechol ring of carnosic acid to form an ortho-quinone derivative. This is a rapid, non-enzymatic reaction that occurs readily in the presence of an oxidizing agent or even atmospheric oxygen.
Nucleophilic Attack by Ammonia: The highly reactive carnosic acid quinone then serves as an electrophile. An ammonia molecule, acting as a nucleophile, attacks one of the carbonyl carbons of the quinone ring. This results in the formation of an amino-substituted intermediate.
This proposed mechanism highlights the serendipitous yet logical chemical transformations that lead to the creation of this compound, a molecule that owes its existence to the interplay between the natural chemistry of rosemary and the human intervention of chemical processing.
Synthetic Methodologies for Rosmaricine and Its Analogues
Chemical Synthesis Approaches to the Core Structure
Rosmaricine is understood to be an alkaloidal artifact, meaning it is not naturally present in the plant but is formed during the extraction process. researchgate.net Its core structure arises from a complex reaction involving oxidation derivatives of carnosic acid, a natural diterpene found in rosemary (Rosmarinus officinalis L.), and ammonia (B1221849). researchgate.net The ammonia is typically used to liberate basic compounds presumed to be in the ethanolic extract of the dried leaves. researchgate.net This reaction transforms the carnosic acid derivatives into the distinct aminoditerpene structure of this compound. While this formation from a natural precursor is the described method for obtaining this compound, detailed multi-step total synthesis from simple chemical starting materials is not extensively documented in publicly available research.
Derivatization Strategies for Structural Modification
To explore the structure-activity relationship of this compound, researchers have developed various derivatization strategies. These modifications primarily target the amino group of the this compound molecule, allowing for the attachment of different chemical moieties and the creation of novel analogues with potentially enhanced or altered biological properties.
Condensation Reactions of the Amino Group
A key strategy for modifying this compound involves the condensation of its primary amino group. researchgate.net This type of reaction is a common and effective method for forming new carbon-nitrogen bonds. In the context of this compound, the amino group acts as a nucleophile, reacting with electrophilic partners, such as the carboxyl groups of carboxylic acids, to form amide linkages. This approach has been successfully utilized to synthesize a series of new this compound derivatives. researchgate.net
Incorporation of Specific Chemical Moieties (e.g., Sulfurated Carboxylic Acids)
A specific application of the condensation reaction strategy is the incorporation of sulfurated carboxylic acids to the this compound scaffold. researchgate.net This approach aims to combine the structural features of this compound with the known biological activities of sulfur-containing compounds. For instance, new derivatives have been synthesized by condensing the amino group of this compound with sulfurated carboxylic acids that feature moieties such as a thiosulfonate, an allyldisulfide, or a dithiolethione. researchgate.net These modifications introduce unique chemical properties to the parent molecule, leading to the generation of novel analogues for further investigation. researchgate.net
Synthesized this compound Derivatives
The following table summarizes the new this compound derivatives synthesized through the condensation of its amino group with various sulfurated carboxylic acids.
| Derivative | Incorporated Moiety |
| Derivative 1 | Thiosulfonate |
| Derivative 2 | Allyldisulfide |
| Derivative 3 | Dithiolethione |
This table is generated based on the description of synthesized derivatives in the cited research. researchgate.net
Structural Modifications and Structure Activity Relationships Sar
Design and Synthesis of Novel Rosmaricine Derivatives
Research has explored the synthesis of novel this compound derivatives to investigate their biological potential. Three new derivatives were synthesized by chemically modifying this compound's amino group through condensation with various sulfurated carboxylic acids. These modifications introduced moieties such as thiosulfonate, allyldisulfide, or dithiolethione. These synthesized compounds were subsequently evaluated for their capacity to inhibit key transcription factors, STAT-3 and NF-kB, and their antiproliferative effects on the human cancer cell line HCT-116 researchgate.net.
Furthermore, studies have identified de novo compounds related to this compound that exhibit dual binding properties against targets of the influenza virus (H1 and N1). The incorporation of a pyridinium (B92312) fragment into these this compound-associated structures was found to be critical for establishing stable interactions with both viral targets plos.org.
Elucidation of Key Structural Features for Biological Activity
The biological activity of this compound is intrinsically linked to its molecular architecture. This compound features a benzene (B151609) ring and an isopropyl group, which are recognized for their contributions to favorable steric and hydrophobic interactions within biological targets plos.org. The presence of an amine group is also significant, as it facilitates hydrogen bonding interactions, for instance, with the Asp 855 residue in the epidermal growth factor receptor (EGFR) binding site plos.org.
SAR investigations aim to pinpoint these crucial structural elements. For example, in the context of influenza virus inhibition, the addition of a pyridinium fragment to this compound-related scaffolds was identified as a key modification that enabled stable interactions with viral targets plos.org. Generally, SAR principles dictate that specific chemical groups and their spatial arrangement are responsible for eliciting a particular biological effect, and modifications to these features can modulate potency and selectivity gardp.orgdrugdesign.orgwikipedia.org. This compound itself is structurally related to other naturally occurring diterpenoids from Rosmarinus officinalis such as carnosol (B190744) and rosmanol (B1679572), which also possess various biological activities researchgate.netresearchgate.net.
Computational Approaches in SAR Studies
Computational methods play a vital role in modern SAR studies, enabling the prediction of biological activity and the identification of key molecular features without the need for extensive experimental synthesis. These include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Molecular Dynamics (MD) simulations.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other, thereby estimating binding affinity and identifying key interaction points nih.govnih.gov. This compound has been evaluated using molecular docking as part of broader screening efforts. In studies targeting epidermal growth factor receptor (EGFR), this compound was identified as a potential inhibitor. It ranked among the top candidates based on docking scores, demonstrating higher predicted binding affinities compared to the established drug Iressa® plos.org. Docking simulations indicated that this compound forms hydrogen bonds within the EGFR protein kinase domain, specifically interacting with residues such as Asp855 or Lys716/Lys728 plos.orgnih.gov. These findings highlight the utility of molecular docking in identifying compounds with favorable binding characteristics.
Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structures of compounds and their observed biological activities nih.govresearchgate.netnih.gov. This compound and related compounds have been assessed using various QSAR approaches. In studies evaluating potential EGFR inhibitors, this compound and other identified Traditional Chinese Medicine (TCM) candidates exhibited good alignment with three-dimensional QSAR (3D-QSAR) contour maps derived from Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarities Indices Analysis (CoMSIA) plos.orgnih.gov. The structural attributes of this compound, including its steric and hydrophobic fields, as well as its hydrogen-bonding capacity, were found to complement these QSAR maps plos.orgnih.gov.
Statistical models, such as Multiple Linear Regression (MLR) and Support Vector Machine (SVM), have been employed to predict the bioactivity of these compounds. Validated MLR models achieved an r² of 0.7858, and SVM models an r² of 0.8754, both predicting good bioactivity for this compound and its counterparts plos.orgnih.gov. Further QSAR analyses using CoMFA yielded a cross-validated correlation coefficient (q²) of 0.721 and a non-cross-validated correlation coefficient (r²) of 0.986, while CoMSIA models produced a q² of 0.662 and an r² of 0.988, indicating robust predictive power plos.orgnih.gov. QSAR serves as a crucial tool in drug discovery, enabling the prediction of novel compound activities based on their molecular properties researchgate.net.
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecular complexes over time, assessing the stability of ligand-protein interactions nih.govnih.govnih.gov. In the context of this compound's potential as an EGFR inhibitor, MD simulations have shown that the compound and its related TCM candidates remained stable throughout the simulation period plos.orgnih.gov. This stability is a critical factor in drug development, suggesting that the binding interactions are robust and likely to translate into sustained biological effects plos.orgnih.gov. MD simulations are integral to understanding the conformational changes and energy landscapes involved in molecular recognition, complementing docking and QSAR studies nih.govnih.gov.
Compound List
this compound
Iressa®
2-O-caffeoyl tartaric acid
Emitine
2-O-feruloyl tartaric acid
Carnosic acid
Carnosol
Rosmanol
Preclinical Pharmacological Activities of Rosmaricine
In Vitro Anti-proliferative and Anticancer Activities
Rosmaricine and its derivatives have demonstrated promising anti-proliferative effects against various human cancer cell lines in vitro. These activities are often linked to the modulation of key cellular signaling pathways involved in cancer progression.
Studies have investigated the impact of this compound and its synthesized derivatives on human cancer cell lines, notably the HCT-116 colon carcinoma cell line. Research indicates that this compound and its related compounds can inhibit the proliferation of HCT-116 cells, with reported half-maximal inhibitory concentrations (IC50) falling within the micromolar range cabidigitallibrary.orgnih.govnih.govacs.orgscience.govscielo.br. For instance, certain sulfurated hybrid derivatives synthesized from this compound exhibited moderate antiproliferative activity against HCT-116 cells, with IC50 values ranging from 84 to 135 μM cabidigitallibrary.org. While this compound itself and some of its early derivatives showed limited activity against the lymphocytic leukemia P388 cell line in preclinical models, its structural similarity to compounds like carnosic acid, which possess significant antiproliferative effects, suggests a potential for broader anticancer activity cabidigitallibrary.orgresearchgate.net. Furthermore, virtual screening studies have identified this compound as a potential inhibitor of the epidermal growth factor receptor (EGFR), a target frequently implicated in various cancers cabidigitallibrary.orgacs.org. The observed antiproliferative effects are also associated with the inhibition of crucial transcription factors such as STAT3 and NF-κB cabidigitallibrary.orgnih.gov.
Molecular and Cellular Mechanisms of Action
Modulation of Signal Transduction Pathways
Recent studies have centered on new sulfurated derivatives of rosmaricine, investigating their capacity as multi-target agents that can modulate critical signaling pathways involved in cell growth and inflammation. researchgate.netnih.gov
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a key target in therapeutic research due to its role in cell growth and survival. nih.gov Research into sulfurated drug hybrids derived from this compound has shown that these new compounds can act as inhibitors of the STAT3 transcription factor. researchgate.netnih.gov While the parent compound, this compound, did not demonstrate the ability to bind to STAT3 at the tested concentrations, its novel sulfurated derivatives were found to be effective. nih.gov These findings suggest that the modification of the this compound structure is crucial for achieving STAT3 pathway inhibition.
Nuclear factor-kappa B (NF-κB) is another critical transcription factor that orchestrates inflammatory responses and cellular survival. researchgate.net The dual inhibitory potential of this compound derivatives has been explored, with studies showing that some of these compounds can modulate NF-κB activity. Specifically, certain sulfurated derivatives of this compound were able to inhibit the transcriptional activity of NF-κB in the HCT-116 human colon cancer cell line. researchgate.netnih.gov This dual inhibition of both STAT3 and NF-κB pathways highlights the potential of these compounds as multi-target agents. researchgate.netnih.gov
The mechanism of STAT3 inhibition by this compound derivatives involves direct interaction with the protein. The Src Homology 2 (SH2) domain of STAT3 is a critical region for its activation and dimerization. Studies have demonstrated that most of the newly synthesized sulfurated hybrid compounds derived from this compound are capable of strongly and selectively binding to the STAT3 SH2 domain. researchgate.netnih.gov This binding was confirmed using an AlphaScreen assay. researchgate.net In contrast, the parent drugs, including this compound itself, were found to be devoid of this binding ability at the concentrations tested, underscoring the importance of the chemical modifications for this specific molecular interaction. nih.gov
Based on the available scientific literature, there is limited direct evidence detailing the specific involvement of this compound or its derivatives in the generation of Reactive Oxygen Species (ROS) and the regulation of cellular redox homeostasis. While related compounds from rosemary have been studied for their antioxidant or prooxidant effects, the precise role of this compound in these processes remains an area for further investigation.
Regulation of Cellular Processes
The therapeutic potential of compounds is often linked to their ability to regulate cellular processes such as programmed cell death (apoptosis).
The antiproliferative activity of this compound and its derivatives suggests an influence on cell survival and death mechanisms. Research has shown that both this compound and its new sulfurated derivatives inhibit the proliferation of HCT-116 human colon cancer cells, with IC50 values in the micromolar range. researchgate.net Such cytotoxic and antiproliferative effects in cancer cells are often indicative of apoptosis induction. researchgate.netnih.gov However, while these findings suggest a potential anticancer activity that may involve the triggering of apoptosis, the specific molecular pathways of apoptosis initiated by this compound or its derivatives have not been fully elucidated in the reviewed literature.
Lack of Sufficient Data for Comprehensive Article on this compound
Following a thorough review of available scientific literature, it has been determined that there is insufficient data to generate a comprehensive article on the chemical compound This compound that specifically addresses the requested sections on "" and "Enzyme Inhibition Profiles."
The compound , this compound, is a diterpene lactone alkaloid. nih.gov It is chemically distinct from the more extensively researched polyphenol, Rosmarinic Acid. The vast majority of scientific studies on compounds derived from Rosmarinus officinalis (rosemary) focus on Rosmarinic Acid and other compounds like carnosic acid and carnosol (B190744).
While a single conference abstract indicates that this compound and its derivatives have been observed to inhibit the proliferation of human colon carcinoma cells (HCT-116) in vitro, with IC50 values in the micromolar range, this represents the extent of the currently available information on its antiproliferative effects. researchgate.net The study also investigated the inhibition of STAT-3 and NF-kB transcription factors. researchgate.net
Crucially, there is no available scientific literature detailing the specific "Enzyme Inhibition Profiles" of this compound.
Due to this significant lack of detailed research findings, it is not possible to construct a scientifically accurate and informative article that adheres to the user's specified outline for this compound. An article on Rosmarinic Acid could be produced, as there is a wealth of data on its biological activities, but this would not fulfill the specific request focusing solely on this compound.
Analytical Methodologies for Rosmaricine Quantification and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating Rosmaricine from complex plant matrices and for its subsequent quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds and diterpenoids like this compound. While specific HPLC methods optimized solely for this compound are less frequently detailed than those for its more abundant relative, rosmarinic acid, the principles and parameters are highly transferable. HPLC methods typically employ reversed-phase columns, such as C18, with mobile phases consisting of mixtures of water or aqueous buffers (often acidified) and organic solvents like methanol (B129727) or acetonitrile, often run in gradient elution mode rjpharmacognosy.irmdpi.comnih.govnih.gov. Detection is commonly achieved using UV/Vis detectors, Photodiode Array (PDA) detectors, or Evaporative Light Scattering Detectors (ELSD) rjpharmacognosy.irmdpi.comnih.govresearchgate.net.
For example, methods developed for rosmarinic acid, a structurally related compound found in rosemary, utilize parameters such as:
Column: C18 reversed-phase columns (e.g., 4.6 × 250 mm, 5 µm) rjpharmacognosy.irmdpi.com.
Mobile Phase: Gradients of methanol/acetonitrile with aqueous buffers (e.g., 0.085% H₃PO₄ or 0.6% acetic acid) rjpharmacognosy.irmdpi.com.
Flow Rate: Typically around 1.0 mL/min rjpharmacognosy.irmdpi.comnih.gov.
Detection: UV detection at wavelengths around 254 nm or 330 nm, or PDA detection rjpharmacognosy.irresearchgate.netresearchgate.net.
Quantification Limits: Limits of detection (LOD) and quantification (LOQ) for related compounds have been reported in the range of ng/mL to µg/mL, indicating high sensitivity rjpharmacognosy.irmdpi.comresearchgate.netnih.gov.
These parameters provide a robust framework for the separation and potential quantification of this compound, especially when coupled with more sensitive detection methods.
Mass Spectrometry-Based Approaches
Mass Spectrometry (MS), particularly when coupled with chromatography, is indispensable for identifying and characterizing this compound by providing molecular weight and structural fragmentation information.
The combination of HPLC with Mass Spectrometry (HPLC-MS) offers enhanced sensitivity and specificity for the analysis of compounds like this compound. Techniques such as Electrospray Ionization (ESI) are commonly employed to ionize diterpene lactones researchgate.netscispace.comresearchgate.netnih.govtandfonline.commdpi.com. High-Resolution Mass Spectrometry (HRMS), including Time-of-Flight (QTOF) analyzers, provides accurate mass measurements, allowing for the determination of elemental composition and confirmation of molecular formulas scispace.comtandfonline.commdpi.comnih.gov. Tandem Mass Spectrometry (MS/MS) is utilized for fragmentation analysis, yielding characteristic ion patterns that aid in structural elucidation and identification researchgate.netnih.gov.
Specific parameters and findings include:
Ionization: Positive or negative ion modes, with ESI being common researchgate.netscispace.comnih.gov.
Mass-to-Charge Ratio (m/z): this compound has a molecular formula of C₂₀H₂₇NO₄, with a calculated molecular weight of approximately 345.194 Da scispace.com. Mass spectra may show protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions, as well as fragment ions. For instance, MS/MS fragmentation of a related compound (rosmarinic acid) showed a deprotonated molecular ion at m/z 359 (M-1) researchgate.net. HRMS data for this compound derivatives has been reported, providing precise mass measurements nih.gov.
| Technique | Ionization Mode | Key m/z Values (Da) | Notes | Reference |
| HPLC-ESI-MS | Positive | ~345.2 | Protonated molecule ([M+H]⁺) for this compound | scispace.com |
| HPLC-ESI-MS/MS | Negative | ~359 (M-1) | Fragment ion for related rosmarinic acid | researchgate.net |
| HR-LCMS | Positive | Varies | Accurate mass for elemental composition | scispace.comnih.gov |
| UPLC-ESI-QTOF-MS | Negative | Varies | Full-spectrum analysis of polyphenols | mdpi.com |
Spectroscopic Methods for Advanced Structural Elucidation
Spectroscopic techniques are paramount for confirming the complex structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC), provides detailed information about the connectivity, stereochemistry, and functional groups within the molecule chemicalbook.comresearchgate.netscispace.comnih.govwhiterose.ac.ukresearchgate.netresearchgate.netresearchgate.net. Infrared (IR) spectroscopy can identify characteristic functional groups, while UV-Vis spectroscopy can provide information about chromophores present in the molecule researchgate.net.
The structure of this compound was initially elucidated through a combination of spectroscopic data and chemical synthesis chemicalbook.comwhiterose.ac.uk. For instance, detailed ¹H and ¹³C NMR spectral data have been reported for derivatives of this compound, aiding in the assignment of their complex diterpene lactone framework nih.gov. These spectroscopic analyses are critical for unambiguously confirming the identity and purity of isolated this compound.
Challenges and Future Directions in Rosmaricine Research
Comprehensive Elucidation of Artifact Formation Pathways
A primary challenge in the study of rosmaricine is its nature as an alkaloidal artifact, not a naturally occurring compound in Rosmarinus officinalis (rosemary) leaves. It is formed during the extraction process when dried leaves are treated with ammonia (B1221849) in the presence of air. researchgate.net The currently understood pathway involves a complex reaction between ammonia and oxidation derivatives of carnosic acid, a major phenolic diterpene in rosemary. researchgate.net
Carnosic acid is known to be unstable and readily undergoes oxidation, especially when exposed to air, forming intermediates such as carnosic acid quinone. researchgate.netresearchgate.net It is hypothesized that these quinone derivatives are the primary reactants that combine with the ammonia used during extraction to yield the this compound structure. However, the precise, step-by-step chemical mechanism, including the specific intermediates and reaction conditions that favor its formation, has not been fully elucidated. A comprehensive understanding of this formation pathway is crucial for standardizing its synthesis, controlling yield, and preventing its unintentional formation during the extraction of other rosemary constituents. Future research should focus on detailed mechanistic studies to map this reaction pathway, which would enable more controlled and efficient production for research purposes.
Identification of Novel Molecular Targets and Pathways
Initial research has identified the transcription factors STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) as key molecular targets for this compound and its derivatives. researchgate.netnih.gov These pathways are critical regulators of inflammation, cell survival, and proliferation, and their aberrant activation is a hallmark of many cancers and inflammatory diseases. mdpi.commedwinpublishers.com
This compound derivatives have been shown to inhibit the transcriptional activity of NF-κB and selectively bind to the STAT3 SH2 domain, a crucial step in its activation. researchgate.net A significant challenge and future direction is to move beyond these initial findings to identify other potential molecular targets. The structural similarity of this compound to other bioactive diterpenes like carnosol (B190744) and rosmanol (B1679572) suggests it may interact with a wider range of cellular proteins. researchgate.net Future studies should employ techniques such as affinity chromatography-mass spectrometry and computational docking to screen for novel binding partners. Furthermore, a deeper investigation into how this compound modulates the crosstalk between the STAT3 and NF-κB pathways is warranted, as this interaction is a critical node in linking inflammation and cancer. nih.govresearchgate.net
Development of Advanced Analogues with Enhanced Potency and Selectivity
While this compound itself shows biological activity, a key strategy for enhancing its therapeutic potential lies in the development of advanced analogues. Research has already demonstrated the feasibility of this approach through the synthesis of new sulfurated derivatives via the condensation of this compound's amino group with various sulfur-containing carboxylic acids. researchgate.netnih.gov These modifications have successfully produced analogues with significantly improved potency and altered selectivity.
For instance, an analogue incorporating an allyldisulfide moiety demonstrated an antiproliferative IC50 value of 1.9 µM against the HCT-116 human colon cancer cell line, a more than tenfold improvement over the parent compound (22.3 µM). researchgate.net Interestingly, this same analogue showed potent STAT3 inhibition (IC50 = 4.0 µM), whereas a different analogue with a thiosulfonate moiety was a more potent STAT3 inhibitor (IC50 = 2.8 µM) but less active against the HCT-116 cell line (IC50 = 10.2 µM). researchgate.net This highlights the potential to fine-tune the molecule to target specific pathways.
Future work must expand on this synthetic foundation. The development of a broader library of analogues is needed to establish a clear structure-activity relationship (SAR). This will enable the rational design of compounds with optimized potency, greater selectivity for STAT3 over other STAT family members, and improved drug-like properties.
| Compound | Antiproliferative Activity vs. HCT-116 (IC50, µM) | STAT3 Inhibition (IC50, µM) | NF-κB Inhibition (IC50, µM) |
|---|---|---|---|
| This compound | 22.3 ± 0.4 | >30 | 13.0 ± 0.7 |
| Thiosulfonate Derivative | 10.2 ± 0.0 | 2.8 ± 0.1 | 53.3 ± 10.9 |
| Allyldisulfide Derivative | 1.9 ± 0.1 | 4.0 | 43.4 ± 6.9 |
| Dithiolethione Derivative | 4.7 ± 1.1 | >30 | Not Tested |
Data sourced from a 2020 study on new this compound derivatives as anticancer agents. researchgate.net
Integration of High-Throughput Screening and Omics Technologies in Mechanistic Studies
Future research on this compound would be significantly accelerated by the integration of modern high-throughput and systems biology approaches. High-throughput screening (HTS) could be employed to rapidly test large libraries of novel this compound analogues against various cancer cell lines, enabling a much faster and more comprehensive exploration of its structure-activity relationship.
Furthermore, "omics" technologies offer the potential to gain an unbiased, global understanding of this compound's mechanism of action. nih.govnih.govfrontiersin.org
Transcriptomics (RNA-Seq): This could be used to analyze the global changes in gene expression in cancer cells following treatment with this compound. This would not only confirm the downregulation of known NF-κB and STAT3 target genes but could also reveal effects on entirely new pathways.
Proteomics: By quantifying changes in the cellular proteome and phosphoproteome, researchers can map the signaling cascades affected by this compound in greater detail, identifying upstream kinases or downstream effectors that are modulated by the compound.
Metabolomics: This approach can uncover how this compound affects cellular metabolism, which is often dysregulated in cancer cells and linked to inflammatory signaling.
Integrating these high-throughput datasets would provide a comprehensive systems-level view of the cellular response to this compound, moving beyond a single-target perspective to a more holistic understanding of its biological activity. vt.edu This approach is vital for identifying predictive biomarkers of response and uncovering potential mechanisms of resistance.
Q & A
Q. How can researchers isolate and structurally characterize this compound from Rosmarinus officinalis?
Q. What computational tools are suitable for predicting this compound’s molecular targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina, GOLD) to screen targets like EGFR or H1N1 neuraminidase. Validate predictions with SVM/MLR models to estimate binding affinity (pIC50) and compare results to experimental IC50 values from enzymatic assays .
Advanced Research Questions
Q. How should researchers resolve contradictions between in silico predictions and in vitro data for this compound’s activity?
- Methodological Answer : Cross-validate computational models (e.g., MLR vs. SVM predictions) by adjusting force field parameters (CHARMM) or solvent models. Replicate in vitro assays under standardized conditions (pH, temperature) and perform sensitivity analysis to identify outliers .
Q. What experimental designs optimize this compound’s structure-activity relationship (SAR) for dual-target inhibition (e.g., H1N1 and EGFR)?
- Methodological Answer : Synthesize derivatives via functional group modifications (e.g., hydroxylation, methylation) and test multi-target inhibition using SPR (surface plasmon resonance) or fluorescence polarization. Analyze SAR trends with 3D-QSAR models to prioritize high-affinity analogs .
Q. How can pharmacokinetic challenges (e.g., low bioavailability) of this compound be addressed in preclinical studies?
- Methodological Answer : Use nanoformulations (liposomes, polymeric nanoparticles) to enhance solubility. Conduct in vivo PK/PD studies in rodent models with LC-MS/MS quantification. Compare AUC and Cmax values to unmodified this compound .
Contradiction Analysis Framework
- Step 1 : Identify discrepancies (e.g., SVM predicts higher H1N1 activity than MLR).
- Step 2 : Re-analyze docking poses for hydrogen bonding/steric clashes using PyMOL/Chimera.
- Step 3 : Adjust training datasets for ML models to include more H1N1-specific ligands.
- Step 4 : Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Key Methodological Resources
- Molecular Dynamics : CHARMM for simulating ligand-receptor interactions under membrane-like conditions .
- Statistical Validation : Use ANOVA with post-hoc Tukey tests for multi-group comparisons; report p-values ≤0.05 .
- Ethical Reporting : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) for hypothesis formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
